![molecular formula C25H19N3OS2 B2604465 N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide CAS No. 892214-69-6](/img/structure/B2604465.png)
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide
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Overview
Description
Synthesis Analysis
While I don’t have specific information on the synthesis of this exact compound, compounds with similar structures are often synthesized through multi-step organic synthesis procedures. The benzothiazole and quinoline rings, for example, can be formed through cyclization reactions .Molecular Structure Analysis
The presence of multiple aromatic rings (benzothiazole and quinoline) in the molecule suggests that it is likely to be planar. The sulfur atom in the thioacetamide group could potentially act as a nucleophile in chemical reactions .Chemical Reactions Analysis
Again, while I don’t have specific information on this compound, compounds with similar structures can undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of aromatic rings and a polar amide group in this compound suggest that it is likely to have moderate to high water solubility .Scientific Research Applications
Antibacterial Agents
The compound has been synthesized and evaluated for its potential as an antibacterial agent . The synthesized compounds showed variable activity against tested Gram-positive and Gram-negative bacterial strains . Compounds exhibited promising activity against Staphylococcus aureus NCIM 5021 with MIC values in the range of 19.7–24.2 μM .
Antifungal Activity
Benzothiazole derivatives, which include the compound , have been associated with antifungal activities .
Antiprotozoal Activity
Benzothiazole derivatives have also been associated with antiprotozoal activities .
Anticancer Activity
Benzothiazole derivatives have been associated with anticancer activities . They have been investigated for their potential in treating various types of cancers .
Anticonvulsant Activity
Benzothiazole derivatives have been associated with anticonvulsant activities .
Antihypertensive Activity
Benzothiazole derivatives have been associated with antihypertensive activities .
Antidiabetic Activity
Benzothiazole derivatives have been associated with antidiabetic activities .
Anti-inflammatory Activity
Benzothiazole derivatives have been associated with anti-inflammatory activities .
Future Directions
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3OS2/c1-16-13-24(27-20-10-3-2-9-19(16)20)30-15-23(29)26-18-8-6-7-17(14-18)25-28-21-11-4-5-12-22(21)31-25/h2-14H,15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMQTQKIHIZQRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide |
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